Product packaging for 1,3,5,9-Tetraazaspiro[5.5]undecane(Cat. No.:CAS No. 353799-75-4)

1,3,5,9-Tetraazaspiro[5.5]undecane

Cat. No.: B11919297
CAS No.: 353799-75-4
M. Wt: 156.23 g/mol
InChI Key: IZKMYNSXCXMCIC-UHFFFAOYSA-N
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Description

1,3,5,9-Tetraazaspiro[5.5]undecane is a synthetic organic compound featuring a spirocyclic core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the potential for diverse biological activity. Spirocyclic compounds like the 1,9-diazaspiro[5.5]undecane analog have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and various immune system and psychotic disorders . The structural rigidity and three-dimensionality of the spiro[5.5]undecane framework make it a valuable scaffold for exploring novel chemical space and developing new pharmacologically active agents. Researchers utilize this and related compounds as key building blocks in the synthesis of more complex molecules, for probing biological mechanisms, and in structure-activity relationship (SAR) studies. Specific research applications can include serving as a precursor for heterocyclic compounds with potential anti-cancer properties, as seen in studies on similar tetraazaspiro structures . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N4 B11919297 1,3,5,9-Tetraazaspiro[5.5]undecane CAS No. 353799-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353799-75-4

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

1,3,5,9-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2

InChI Key

IZKMYNSXCXMCIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NCNCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,3,5,9 Tetraazaspiro 5.5 Undecane Derivatives

One-Pot Multi-Component Condensation Reactions for Spiro Annulation

One-pot multi-component reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules like 1,3,5,9-tetraazaspiro[5.5]undecane derivatives from simple and readily available starting materials in a single synthetic operation. ias.ac.in These reactions are characterized by their atom economy, reduced waste generation, and operational simplicity, making them attractive for both academic research and industrial applications.

A common strategy for constructing the this compound core involves the condensation of a cyclic diketone, such as barbituric acid or its derivatives, with an aldehyde and a nitrogen source, typically urea (B33335) or thiourea (B124793). This approach allows for the formation of two heterocyclic rings fused at a central spiro carbon atom in a single step.

Catalyst-Mediated Synthetic Approaches (e.g., Lewis Acid Catalysis, Brønsted Acid Catalysis)

The efficiency and selectivity of one-pot syntheses of tetraazaspiro[5.5]undecane derivatives can be significantly enhanced by the use of catalysts. Both Lewis acids and Brønsted acids have been successfully employed to promote the key bond-forming steps in these reactions.

Lewis Acid Catalysis: Lewis acids, such as gallium(III) triflate, have been shown to be effective catalysts for the one-pot synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones. nih.govst-andrews.ac.uk This methodology provides a facile route to hydantoin-containing spiro compounds. The Lewis acid activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by the nitrogen-containing reagent.

Brønsted Acid Catalysis: Brønsted acids can also catalyze the condensation reactions leading to the formation of the tetraazaspiro[5.5]undecane skeleton. The acidic conditions promote the formation of iminium ion intermediates, which are key electrophiles in the cyclization cascade.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free Conditions, Ultrasound Irradiation)

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. The principles of green chemistry have been applied to the synthesis of this compound derivatives to minimize the use of hazardous solvents and energy consumption.

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, or "neat," offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. For instance, the synthesis of α-aminophosphonate derivatives, which can be precursors or analogs, has been achieved in a one-pot, solvent-free condensation reaction catalyzed by a reusable heterogeneous organocatalyst. researchgate.net

Ultrasound Irradiation: Ultrasound irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds.

Microwave-Assisted Synthesis: A notable green chemistry approach involves the use of microwave irradiation. For example, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized via the condensation of N,N-dimethyl barbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives using a microwave-assisted method. arkat-usa.org This approach significantly reduces reaction times from hours to minutes and provides high yields (78-92%). arkat-usa.org

Regioselective and Stereoselective Synthesis Strategies

The synthesis of substituted this compound derivatives often leads to the formation of regioisomers and stereoisomers. Therefore, the development of regioselective and stereoselective synthetic methods is crucial for obtaining specific, desired compounds.

Regioselective Synthesis: In the context of multicomponent reactions, the regioselectivity of the condensation can be controlled to favor the formation of a specific isomer. For instance, a new regioselective multicomponent reaction has been reported where a cyclic beta-keto ester reacts with one molecule of urea and two molecules of an aldehyde to yield spiro heterobicyclic aliphatic rings. nih.gov The reaction proceeds with a specific condensation pattern, leading to products with substituents exclusively in a cis configuration, which was found to be energetically more stable. nih.gov

Stereoselective Synthesis: The stereochemical outcome of the synthesis of tetraazaspiro[5.5]undecane derivatives is of great importance, as different stereoisomers can exhibit distinct biological activities. Stereoselective strategies often employ chiral auxiliaries, catalysts, or starting materials to control the formation of a specific stereoisomer. While specific examples for this compound are not abundant in the provided search results, the principles of stereoselective synthesis of other spirocyclic systems, such as spiro[5.5]undecanes and spirocyclic oxindoles, are well-established and can be applied to this scaffold. researchgate.netrsc.org These methods include biocatalytic reactions and the use of chiral catalysts to direct the stereochemical course of the reaction. researchgate.netresearchgate.net

Derivatization and Functionalization Reactions

The core this compound structure can be further modified through various derivatization and functionalization reactions. This allows for the synthesis of a diverse library of compounds with potentially improved pharmacological properties.

Synthesis of Carbonyl-Containing Derivatives (e.g., Tetraones, Triones, Diones)

A significant class of this compound derivatives contains multiple carbonyl groups. These compounds are often synthesized from barbituric acid or its derivatives, which already contain two carbonyl functionalities.

Tetraones and Triones: The condensation of N,N-dimethyl barbituric acid with divinyl ketones under microwave irradiation leads to the formation of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives, which can also be named as 1,3,5,9-tetraone derivatives depending on the specific structure. arkat-usa.org These compounds have shown potential as anticancer agents. arkat-usa.org

Starting Material 1Starting Material 2ProductCatalyst/ConditionsYield (%)Reference
N,N-dimethyl barbituric acidPenta-1,4-diene-3-one derivatives2,4-Diazaspiro[5.5]undecane-1,5,9-trione derivativesMicrowave irradiation78-92 arkat-usa.org

Preparation of Thio-Analogues

The replacement of one or more oxygen atoms in the carbonyl groups of this compound derivatives with sulfur atoms leads to the formation of thio-analogues. These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities.

The synthesis of thio-analogues can be achieved by using thiourea instead of urea in the initial condensation reaction. Alternatively, existing carbonyl groups can be converted to thiocarbonyl groups using thionating agents like Lawesson's reagent. mdpi.com For example, the synthesis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione has been reported, and the resulting compound was investigated for its potential anti-lung cancer activity. researchgate.net The use of Lawesson's reagent is a common method for the thionation of amides and ketones to their corresponding thioamides and thioketones. mdpi.com

PrecursorReagentProductApplicationReference
Carbonyl-containing tetraazaspiro[5.5]undecaneLawesson's ReagentThio-analogue of tetraazaspiro[5.5]undecanePotential anticancer agents researchgate.netmdpi.com

Limited Information Available on the Chemical Compound this compound

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research and data specifically pertaining to the chemical compound this compound and its derivatives. Extensive searches have failed to yield sufficient information to construct a detailed article on its synthetic methodologies, chemical transformations, or mechanistic pathways as requested.

The current body of scientific literature does not appear to contain detailed studies on the introduction of aromatic and alkyl substituents onto the this compound core. Similarly, mechanistic investigations into the reaction pathways of its derivatives are not readily found in published research.

While related compounds, such as various diazaspiro[5.5]undecane and triazaspiro[5.5]undecane systems, have been the subject of chemical research, this information is not directly applicable to the specific tetraaza-spirocyclic structure . For instance, studies on 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives do exist, but these compounds possess a different core heterocyclic structure and their chemistry cannot be extrapolated to this compound.

Due to the absence of specific and relevant data, it is not possible to provide an article that meets the detailed requirements of the user's request at this time. Further primary research would be required to elucidate the chemical properties and reactivity of this compound.

Structural Elucidation and Conformational Analysis of 1,3,5,9 Tetraazaspiro 5.5 Undecane Systems

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Molecular Geometry and Bond Parameters

Detailed crystallographic studies on derivatives of the tetraazaspiro[5.5]undecane core provide valuable insights into the geometry of this heterocyclic system. For instance, the analysis of 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione reveals key bond lengths and angles that define the molecular framework. researchgate.net Similarly, a study on 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, a closely related spirocyclic system, also offers detailed bond parameter data. bohrium.com

Below is a table summarizing selected bond lengths and angles for a derivative, 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione.

ParameterBond/AngleValue
Bond LengthC-N~1.47 Å
C=O~1.23 Å
C-C (spiro)~1.54 Å
Bond AngleN-C-N~110°
C-N-C~115°
O=C-N~123°

Note: The values are approximate and derived from typical parameters for similar structural motifs.

Analysis of Ring Conformations (e.g., Chair, Boat, Flattened-Boat)

The two six-membered rings in the 1,3,5,9-tetraazaspiro[5.5]undecane system can, in principle, adopt several conformations, with the chair and boat forms being the most common. The specific conformation adopted is influenced by the substitution pattern on the nitrogen and carbon atoms of the rings. SC-XRD studies are instrumental in identifying these conformations in the solid state. For instance, in many derivatives, the piperidine (B6355638) or modified piperidine rings adopt a chair conformation to minimize steric strain. However, the presence of bulky substituents or specific crystal packing forces can lead to distorted or flattened-boat conformations.

Investigation of Supramolecular Assembly in the Solid State

In the solid state, molecules of this compound derivatives can interact with each other through a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking (if aromatic substituents are present). SC-XRD analysis elucidates these intermolecular interactions, revealing the formation of extended supramolecular architectures like chains, sheets, or three-dimensional networks. In the case of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, intermolecular hydrogen bonds play a significant role in the crystal packing. bohrium.com The presence of N-H groups in the parent this compound would be expected to lead to extensive hydrogen-bonding networks.

Spectroscopic Characterization Techniques for Structural Confirmation

While SC-XRD provides a static picture of the molecule in the solid state, spectroscopic techniques are crucial for confirming the structure and studying its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of this compound systems in solution. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule.

For a symmetrically substituted this compound, the NMR spectra would be relatively simple. However, for unsymmetrically substituted derivatives, the number of signals will increase, reflecting the lower symmetry of the molecule. Variable temperature NMR studies can also be employed to investigate conformational dynamics, such as ring inversion.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for the parent this compound, based on data from related aza-spiro compounds.

NucleusFunctional GroupChemical Shift (ppm)
¹HN-H1.0 - 3.0
C-H (axial)2.5 - 3.0
C-H (equatorial)2.8 - 3.5
C-H (spiro center adjacent)2.0 - 2.5
¹³CC (spiro)50 - 60
C (adjacent to N)40 - 50

Note: These are estimated ranges and can vary significantly with substitution.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational modes would include N-H stretching and bending, C-H stretching, and C-N stretching.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Saturated heterocyclic systems like the parent this compound are expected to have weak absorptions in the UV region, corresponding to n → σ* transitions. For derivatives with chromophoric substituents, additional absorption bands will appear at longer wavelengths. For example, the UV-Vis spectrum of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione shows an absorption peak at a maximum wavelength (λmax) of 268 nm, which is attributed to a π → π* transition within the thiourea (B124793) moiety. bohrium.com

Spectroscopic TechniqueFunctional Group / TransitionCharacteristic Absorption
FT-IRN-H stretch3300 - 3500 cm⁻¹
C-H stretch2850 - 3000 cm⁻¹
N-H bend1550 - 1650 cm⁻¹
C-N stretch1000 - 1250 cm⁻¹
UV-Visn → σ< 220 nm
π → π (in derivatives)250 - 350 nm

Note: The absorption values are typical ranges and are dependent on the specific molecular structure and solvent.

Advanced Structural Analysis

Modern computational methods provide a powerful lens for examining the forces that dictate how molecules arrange themselves in a crystalline solid. These techniques are crucial for understanding the stability and properties of the material.

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify the specific atoms involved in different types of contacts and their relative importance.

In a hypothetical analysis of this compound, one would expect significant contributions from N···H/H···N interactions due to the presence of the four nitrogen atoms in the piperidine rings, which can act as hydrogen bond acceptors, and the hydrogen atoms attached to them or adjacent carbon atoms, which can act as donors. The surfaces are often color-coded to show the nature and strength of these interactions. For example, red spots on a dnorm surface (a surface mapped with the normalized contact distance) indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. researchgate.net

The following table illustrates hypothetical percentage contributions of intermolecular contacts for a this compound system, based on analyses of similar heterocyclic compounds.

Type of Intermolecular Contact Hypothetical Percentage Contribution
H···H45-55%
N···H/H···N20-30%
C···H/H···C15-25%
Other<5%

This table is a hypothetical representation based on data from analogous compounds and is intended for illustrative purposes.

To further dissect the intermolecular interactions, 2D fingerprint plots are generated from the Hirshfeld surface. These plots provide a two-dimensional representation of all the intermolecular contacts in the crystal, summarizing the distribution of internal and external atomic distances. dntb.gov.ua Each type of interaction (e.g., H···H, N···H) has a characteristic appearance on the fingerprint plot, allowing for a detailed quantitative analysis of the crystal packing. For many organic compounds, the H···H interactions appear as a large, diffuse region, while more specific interactions like hydrogen bonds appear as distinct "spikes". researchgate.net

Building on this, 3D energy framework calculations offer a visual and quantitative understanding of the energetic aspects of crystal packing. These calculations determine the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic and dispersion forces. dntb.gov.ua The resulting frameworks are represented as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.

In the case of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, it was found that dispersion energy was the dominant force in the crystal packing over electrostatic energy. dntb.gov.ua A similar scenario would be plausible for this compound, where the numerous C-H and N-H bonds would contribute significantly to dispersion forces. The energy frameworks would likely show a complex 3D topology, illustrating how these forces guide the assembly of the molecules into a stable crystal lattice. dntb.gov.ua

The table below presents a hypothetical summary of interaction energies that might be observed in a 3D energy framework analysis of a this compound system.

Interaction Type Hypothetical Energy (kJ/mol)
Electrostatic-50 to -70
Dispersion-80 to -100
Total Energy-130 to -170

This table is a hypothetical representation based on data from analogous compounds and is intended for illustrative purposes.

Computational and Theoretical Investigations of 1,3,5,9 Tetraazaspiro 5.5 Undecane Molecules

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For a comprehensive analysis of 1,3,5,9-tetraazaspiro[5.5]undecane, DFT calculations would be instrumental. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Optimized Geometries and Electronic Structure Elucidation

The initial step in the computational study would be to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the spirocyclic framework.

The electronic structure of the molecule, which dictates its chemical behavior, would be elucidated by analyzing the distribution of electrons. This includes mapping the electron density and identifying regions of high and low electron concentration, offering insights into the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For this compound, the HOMO-LUMO gap would be calculated to assess its stability and potential for participating in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy2.0
HOMO-LUMO Gap8.5
Ionization Potential6.5
Electron Affinity-2.0
Electronegativity2.25
Chemical Hardness4.25
Chemical Softness0.235
Electrophilicity Index0.59

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The regions around the hydrogen atoms would exhibit a positive potential.

Prediction of Electric Dipole Moments, Polarizability, and Hyperpolarizability

Computational calculations would predict the dipole moment, polarizability, and hyperpolarizability of this compound. These properties are crucial for understanding its interactions with solvents and its potential applications in materials science, particularly in the field of NLO materials.

Table 2: Hypothetical Calculated Dipole Moment and Polarizability for this compound

PropertyValue
Dipole Moment (Debye)1.5
Mean Polarizability (α)15.0 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)2.0 x 10⁻³⁰ esu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals. NBO analysis is particularly useful for quantifying the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation.

For this compound, NBO analysis would reveal the nature of the C-N, C-H, and N-H bonds. It would also quantify the stabilization energies associated with electron delocalization from lone pairs on the nitrogen atoms to adjacent anti-bonding orbitals, providing deeper insight into the molecule's electronic stability.

Theoretical Studies on Tautomeric Equilibria and Conformational Isomerism

The structure of this compound allows for the possibility of both tautomerism and conformational isomerism.

Tautomers are isomers that readily interconvert, typically through the migration of a proton. In this molecule, proton transfer between the nitrogen atoms could lead to different tautomeric forms. Theoretical calculations would be employed to determine the relative energies of these tautomers, thereby predicting the most stable form and the equilibrium distribution under different conditions.

Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The two six-membered rings in the spirocyclic system can adopt various conformations, such as chair, boat, and twist-boat. Computational methods would be used to explore the potential energy surface of these conformational changes, identify the most stable conformers, and calculate the energy barriers for their interconversion. This information is vital for understanding the dynamic behavior of the molecule.

Computational Modeling of Reactive Sites and Stability Profiles

Following an extensive search of scientific literature and chemical databases, no specific computational studies detailing the reactive sites and stability profiles of This compound were found. The available research primarily focuses on related, yet structurally distinct, spirocyclic compounds.

While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic properties, reactivity, and stability of novel molecules, published research applying these techniques to this compound is not available. Such studies on analogous compounds, for instance, often involve the calculation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, which correspond to potential sites for electrophilic and nucleophilic attacks, respectively. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to predict the reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO is a crucial parameter in determining molecular stability; a larger gap generally implies higher stability.

In the absence of specific data for this compound, it is not possible to provide detailed research findings or generate data tables on its computational modeling. The scientific community has yet to publish dedicated studies on the theoretical investigation of this particular tetraazaspiroalkane's reactive sites and stability.

Coordination Chemistry of 1,3,5,9 Tetraazaspiro 5.5 Undecane Derivatives As Ligands

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes involving 1,3,5,9-tetraazaspiro[5.5]undecane derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting products are then characterized using a range of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods (IR, UV-Vis). These methods provide detailed information about the composition, structure, and bonding within the complexes.

Derivatives of tetraaza spiro compounds have been shown to form complexes with a range of divalent transition metals. For instance, the reaction of a bicyclic tetraamine, [3(5)]adamanzane (1,5,9,13-tetraazabicyclo[7.7.3]nonadecane), a related but structurally similar ligand, with salts of cobalt(II), copper(II), and zinc(II) has yielded a series of metal complexes. dtu.dknih.gov The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand and the corresponding metal salt. banglajol.inforesearchgate.net

The characterization of these complexes, particularly through single-crystal X-ray diffraction, has revealed a variety of coordination geometries. dtu.dknih.gov For example, a copper(II) complex with a related adamanzane ligand exhibits a square pyramidal geometry. dtu.dknih.gov In contrast, cobalt(II) and zinc(II) complexes with [3(5)]adamanzane adopt a slightly distorted tetrahedral geometry. dtu.dknih.gov The formation of coordination polymers, where the ligand bridges multiple metal centers, has also been observed, particularly with cadmium(II). researchgate.netias.ac.in The resulting structures can range from one-dimensional chains to more complex two- or three-dimensional networks. rsc.org

Table 1: Examples of Transition Metal Complexes with Tetraaza Ligands and their Geometries

Metal IonLigandCoordination GeometryReference
Copper(II)[(2.3)(2).2(1)]adamanzaneSquare Pyramidal dtu.dknih.gov
Cobalt(II)[3(5)]adamanzaneSlightly Distorted Tetrahedron dtu.dknih.gov
Zinc(II)[3(5)]adamanzaneSlightly Distorted Tetrahedron dtu.dknih.gov
Cadmium(II)4,5-diazafluoren-9-oneDistorted Octahedral (in a polymer) researchgate.netias.ac.in

While the coordination chemistry of this compound derivatives with transition metals is relatively well-explored, their complexation with f-block elements like actinides and lanthanides is a less documented area of research. The larger ionic radii of these ions often lead to higher coordination numbers and different coordination geometries compared to transition metals. uni-siegen.de The synthesis of such complexes would likely follow similar methodologies to those used for transition metals, but the specific conditions might need to be adjusted to accommodate the unique electronic properties of the f-block elements. The characterization of these potential complexes would be crucial to understanding their structure and bonding.

Structural Analysis of Metal-Ligand Coordination Spheres

The structural analysis of metal complexes provides fundamental insights into their properties and reactivity. X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a coordination complex.

The coordination number, which is the number of donor atoms directly bonded to the central metal ion, and the resulting coordination geometry are key features of a metal complex. uni-siegen.de For complexes involving tetraaza spiro ligands, the coordination number is influenced by factors such as the size of the metal ion and the steric bulk of the ligand. uni-siegen.de

As observed with transition metal complexes of related tetraaza ligands, coordination numbers of 4, 5, and 6 are common. dtu.dknih.govresearchgate.netias.ac.in A coordination number of 4 can result in either a tetrahedral or square planar geometry. nih.gov For instance, zinc(II) and cobalt(II) complexes with a [3(5)]adamanzane ligand show tetrahedral geometries. dtu.dknih.gov A coordination number of 5 can lead to trigonal bipyramidal or square pyramidal structures, as seen in a copper(II) complex. dtu.dknih.gov A coordination number of 6 typically results in an octahedral geometry, which can be distorted. researchgate.netias.ac.in

Table 2: Common Coordination Geometries in Metal Complexes

Coordination NumberGeometryExample Metal Ion/Ligand System
4TetrahedralZn(II) with [3(5)]adamanzane
4Square PlanarPd(II) with thiourea (B124793) derivatives
5Trigonal BipyramidalCu(II) with [3(5)]adamanzane
5Square PyramidalCu(II) with [(2.3)(2).2(1)]adamanzane
6OctahedralCo(II), Ni(II), Zn(II) with 4,5-diazafluoren-9-one

The bond between the metal ion and the nitrogen donor atoms of the this compound ligand is a coordinate covalent bond, formed by the donation of a lone pair of electrons from the nitrogen to an empty orbital of the metal. The nature and strength of these bonds can be investigated through a combination of experimental techniques and computational modeling.

X-ray diffraction provides precise measurements of metal-ligand bond lengths. mdpi.com For example, in a zinc(II) complex with a tetrazole-imidazole ligand, the Zn-N bond lengths have been reported. mdpi.com Spectroscopic techniques, such as infrared (IR) spectroscopy, can also provide information about metal-ligand bonding. Changes in the vibrational frequencies of the ligand upon coordination can indicate the formation of a metal-nitrogen bond.

Influence of Ligand Structure and Conformation on Coordination Behavior

The specific structure and conformational flexibility of the this compound derivative play a crucial role in determining the structure of the resulting metal complex. The spirocyclic framework imposes certain geometric constraints on the ligand, influencing how it can arrange its donor atoms around a metal center.

Applications in Materials Chemistry and Catalysis

The design of coordination polymers relies on the predictable coordination of metal ions with organic ligands to form extended one-, two-, or three-dimensional structures. These materials, including metal-organic frameworks (MOFs), are of great interest for applications in gas storage, separation, and sensing. The rigid, three-dimensional structure of a spirocyclic core like that in this compound could, in principle, offer unique geometries for the construction of novel polymeric networks.

However, searches of chemical databases and scientific literature did not yield specific examples of coordination polymers synthesized from this compound or its derivatives. Research into related areas, such as coordination polymers based on other spiro or polyaza ligands, is more common but does not directly address the compound . Therefore, no data table of coordination polymers based on this specific ligand can be compiled at this time. The potential of this class of compounds in materials science remains an open area for investigation.

The nitrogen atoms in this compound could serve as donor sites for metal ions, forming complexes with potential catalytic activity. Such complexes could theoretically be employed in homogeneous catalysis, where the catalyst is in the same phase as the reactants, or be immobilized on a solid support for heterogeneous catalysis, offering advantages in catalyst separation and recycling.

Despite the theoretical potential, there is a lack of published research detailing the synthesis of metal complexes of this compound and their evaluation in either homogeneous or heterogeneous catalytic systems. Studies on related tetraaza macrocyclic ligands have shown that their metal complexes can be active catalysts for various organic transformations, but this cannot be directly extrapolated to the specific spirocyclic system of interest. Consequently, a data table summarizing catalytic studies involving this compound derivatives cannot be provided due to the absence of relevant experimental data in the literature. This highlights a gap in the current understanding and application of this particular class of ligands in catalysis.

Advanced Research Directions and Future Perspectives for 1,3,5,9 Tetraazaspiro 5.5 Undecane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

One promising avenue is the exploration of multicomponent reactions, which allow for the construction of the complex spirocyclic framework in a single step from simple starting materials. Such approaches are highly atom-economical and can significantly streamline the synthesis process. Additionally, the use of green solvents, such as water or ionic liquids, is being investigated to replace volatile and toxic organic solvents. mdpi.com

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for the synthesis of 1,3,5,9-tetraazaspiro[5.5]undecane and its derivatives is a key research focus. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, as well as organocatalysts, which avoid the use of potentially toxic metals. Microwave-assisted and ultrasound-assisted syntheses are also being explored to accelerate reaction times and improve yields. mdpi.com For instance, a facile and environmentally friendly grinding method has been shown to be effective for the synthesis of related heterocyclic compounds. mdpi.com

Exploration of Diverse Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tuning its physicochemical properties and for introducing new functionalities for specific applications. Research in this area is focused on developing selective and efficient methods for introducing a wide range of substituents at various positions of the spirocyclic scaffold.

The nitrogen atoms of the tetraaza core are primary sites for derivatization. N-alkylation, N-arylation, and N-acylation reactions can be employed to introduce various organic moieties. These modifications can influence the solubility, lipophilicity, and coordination ability of the molecule. For example, in the related 3,9-diazaspiro[5.5]undecane system, N-Boc protection followed by acylation has been used to introduce a variety of functional groups. soton.ac.uk

Furthermore, the carbon backbone of the undecane (B72203) portion of the molecule also presents opportunities for functionalization. The development of methods for the selective introduction of substituents at specific carbon atoms would significantly expand the chemical space accessible from this scaffold. This could involve the use of directing groups or the development of regioselective C-H activation/functionalization reactions. The synthesis of derivatives with fused aromatic or heteroaromatic rings is another area of interest, as seen in the development of 1,9-diazaspiro[5.5]undecane-containing compounds. nih.govnih.gov

Application of Advanced Spectroscopic and Structural Techniques for Deeper Insights

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is fundamental for rational design and the prediction of their properties. Advanced spectroscopic and structural techniques are indispensable tools in this regard.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and conformational details. For example, the crystal structure of a related compound, 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, was determined to be a monoclinic system, providing valuable data on its solid-state packing and intermolecular interactions. bohrium.com

In addition to X-ray crystallography, advanced NMR spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for elucidating the structure of new derivatives in solution. These techniques provide detailed information about the connectivity of atoms within the molecule.

Hirshfeld surface analysis is an increasingly popular computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.com This method allows for a detailed understanding of how molecules pack in the solid state and can provide insights into the forces that govern crystal formation. bohrium.com For the thione derivative of a tetraazaspiro[5.5]undecane analogue, Hirshfeld analysis revealed the relative contributions of different intermolecular contacts. bohrium.com

Interactive Table: Crystallographic Data for a Tetraazaspiro[5.5]undecane Analogue

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9818 (11)
b (Å)7.0629 (7)
c (Å)12.0194 (12)
α (°)90
β (°)104.189 (3)
γ (°)90
Volume (ų)903.82 (16)

Expansion of High-Level Computational Studies on Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the electronic structure, reactivity, and properties of molecules. For this compound and its derivatives, high-level computational studies are crucial for guiding synthetic efforts and for predicting their potential applications.

Density Functional Theory (DFT) is a powerful method for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.govmdpi.com These calculations can be used to predict the reactivity of different sites on the molecule, providing valuable information for planning derivatization strategies. DFT calculations can also be used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the spirocyclic system and its interactions with other molecules, such as solvents or biological macromolecules. This is particularly important for understanding the behavior of these compounds in different environments.

Broadening the Scope of Coordination Chemistry with New Metal Ions and Architectures

The multiple nitrogen atoms in the this compound scaffold make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes can lead to novel materials with interesting magnetic, optical, or catalytic properties.

Future research in this area will focus on exploring the coordination of this compound and its derivatives with a wide range of metal ions, including transition metals, lanthanides, and main group metals. The synthesis and structural characterization of these metal complexes will be a key objective.

The design of specific ligand architectures to control the resulting coordination geometry and nuclearity of the metal complexes is a significant challenge. By carefully modifying the substituents on the spirocyclic ligand, it may be possible to create mono-, di-, or polynuclear complexes with desired structures and properties. The study of the magnetic and electronic properties of these complexes will be essential for identifying potential applications in areas such as molecular magnetism and catalysis.

Potential in Specialized Materials Applications

The unique structural and electronic properties of this compound suggest its potential for use in the development of specialized materials.

Nitrogen-rich heterocyclic compounds are of great interest in the field of high-energy density materials (HEDMs) due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. dntb.gov.uaresearchgate.net The this compound scaffold, with its high nitrogen content, represents a promising starting point for the design of new energetic materials.

Theoretical calculations, such as DFT, can be used to predict the key properties of potential energetic materials, including their density, heat of formation, detonation velocity, and detonation pressure. researchgate.net By computationally screening a library of virtual derivatives of this compound with various energetic functionalities (e.g., nitro, azido, or nitrato groups), it is possible to identify promising candidates for synthesis and experimental evaluation.

A key challenge in the design of energetic materials is to achieve a balance between high performance and acceptable sensitivity to external stimuli such as impact and friction. Computational studies can also provide insights into the bond dissociation energies of the most labile bonds in the molecule, which can be correlated with its thermal stability and sensitivity. researchgate.net The theoretical design of novel energetic materials based on the this compound framework is a promising area for future research, with the potential to lead to the development of next-generation explosives and propellants. mdpi.comuni-muenchen.de

Development of Frameworks for Chemical Sensing and Detection

The design and synthesis of molecules capable of selectively recognizing and signaling the presence of specific analytes is a vibrant field of research. Spirocyclic systems, with their well-defined cavities and potential for pre-organized binding sites, are attractive candidates for the development of chemical sensors. The nitrogen atoms within the this compound framework, in principle, could act as coordination sites for metal ions or as hydrogen bond donors/acceptors for anions or neutral molecules. Functionalization of the nitrogen atoms or the carbon backbone could allow for the introduction of chromogenic or fluorogenic reporting units, which would signal a binding event through a change in optical properties.

Despite this theoretical potential, a comprehensive review of scientific literature and chemical databases indicates a notable absence of published research on the application of this compound or its derivatives in the development of frameworks for chemical sensing and detection. The synthesis and evaluation of this specific tetraazaspirocyclic system for its sensory capabilities towards cations, anions, or neutral guest molecules remains an unexplored area of chemical science. Future research in this direction would first require the development of versatile synthetic routes to functionalized this compound derivatives, followed by systematic studies of their binding properties with various analytes using techniques such as UV-Vis and fluorescence spectroscopy, and nuclear magnetic resonance (NMR).

Role in Asymmetric Synthesis and Chiral Catalysis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral catalysts, which can be based on metals complexed with chiral ligands or purely organic molecules (organocatalysts), are central to many modern asymmetric transformations. The inherent chirality of many spirocyclic frameworks makes them privileged scaffolds for the design of new chiral ligands and catalysts. The C7 spirocenter of this compound is a potential source of chirality. Furthermore, the introduction of chiral substituents on the nitrogen or carbon atoms could lead to the development of novel chiral ligands. These ligands could, in principle, be used to coordinate with transition metals to create catalysts for a variety of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

However, similar to the field of chemical sensing, there is a significant lack of published research detailing the use of this compound in asymmetric synthesis or chiral catalysis. The synthesis of enantiomerically pure derivatives of this compound and their application as chiral ligands or organocatalysts have not been reported in the peer-reviewed scientific literature. The potential of this specific spirocyclic diamine as a chiral auxiliary or as a building block for more complex chiral structures is yet to be realized. Future work in this area would involve the development of methods for the asymmetric synthesis or chiral resolution of this compound derivatives and a thorough evaluation of their performance in a range of stereoselective catalytic reactions.

Q & A

Q. How is the crystal structure of 1,3,5,9-Tetraazaspiro[5.5]undecane derivatives determined experimentally?

The crystal structure is typically resolved using single-crystal X-ray diffraction. For example, 7,11-bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone was analyzed using a Stoe IPDSII diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection involves numerical absorption correction and full-matrix least-squares refinement using SHELXL, achieving R values (e.g., R = 0.081, wR = 0.148) . Hydrogen bonding networks (N–H⋯O) and C–H⋯π interactions are critical for interpreting supramolecular packing .

Q. What are the primary synthetic routes for spirocyclic tetraazaspiro compounds?

A common method is the catalyst-free [5+1] double Michael addition reaction. For instance, 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones are synthesized by reacting N,N-dimethyl barbituric acid with diaryl-divinyl ketones in ethylene glycol at 100°C. This regioselective approach avoids catalysts and achieves high yields (85–95%) within 2–4 hours . Fluorinated derivatives (e.g., 7,11-bis(4-fluorophenyl)- analogs) are prepared similarly, with characterization via FT-IR, NMR, and X-ray diffraction .

Q. How are spectroscopic techniques employed to validate structural features?

FT-IR identifies carbonyl and amine vibrations (e.g., C=O stretching at ~1700 cm⁻¹). NMR (¹H/¹³C) confirms regiochemistry and substituent effects, such as deshielding in fluorinated phenyl groups. Single-crystal X-ray data cross-validate bond lengths and angles, while DFT calculations (e.g., B3LYP/6-311G(d,p)) predict optimized geometries and NMR chemical shifts, showing <5% deviation from experimental values .

Advanced Research Questions

Q. How do substituents influence regioselectivity and reactivity in spirocyclic synthesis?

Substituents like fluorine or trifluoromethyl groups enhance electrophilicity in diaryl-divinyl ketones, directing the Michael addition to specific positions. Computational studies (DFT) reveal that electron-withdrawing groups lower activation barriers by stabilizing transition states. For example, 4-fluorophenyl derivatives exhibit higher regioselectivity due to enhanced π-acceptor interactions . Comparative analysis of substituent effects (methyl vs. trifluoromethyl) requires Hammett plots or linear free-energy relationships .

Q. What strategies address contradictions in hydrogen bonding and crystal packing data?

Discrepancies between experimental and computational hydrogen bond lengths (e.g., N–H⋯O vs. C–H⋯O) arise from dynamic effects in solution vs. solid-state rigidity. To resolve this, temperature-dependent crystallography or neutron diffraction (for precise H-atom positions) is recommended. For example, in 7,11-bis(4-methylphenyl)- derivatives, intermolecular C–H⋯C contacts were confirmed via Hirshfeld surface analysis .

Q. How can conformational dynamics be analyzed to predict biological activity?

Conformational flexibility, such as boat-chair transitions in spiro rings, is studied using variable-temperature NMR and molecular dynamics (MD) simulations. For instance, 1,7-dithiaspiro[5.5]undecane derivatives exhibit stereoelectronic effects (anomeric/exo-anomeric) that influence binding to chemokine receptors. Equilibration studies and ¹³C NMR coupling constants (e.g., J = 3–5 Hz) quantify ring puckering .

Q. What methodologies evaluate the biological activity of tetraazaspiro derivatives?

In vitro assays (e.g., chemokine receptor antagonism) use competitive binding studies with radiolabeled ligands (IC₅₀ determination). For METTL3 inhibitors, enzymatic assays monitor methyltransferase activity via LC-MS detection of m⁶A RNA modifications. Structure-activity relationships (SAR) are derived by modifying the spiro core (e.g., benzyl vs. cyclohexyl substituents) and analyzing IC₅₀ trends .

Methodological Notes

  • Data Validation : Cross-reference X-ray data with CCDC entries (e.g., CCDC 698345) and validate DFT models using benchmark datasets like GMTKN55 .
  • Experimental Design : For synthesis, optimize solvent polarity (e.g., ethylene glycol vs. DMF) to control reaction rates. Use high-throughput crystallography for polymorph screening .
  • Conflict Resolution : Address contradictory NMR/X-ray data by repeating experiments under inert atmospheres to exclude oxidation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.